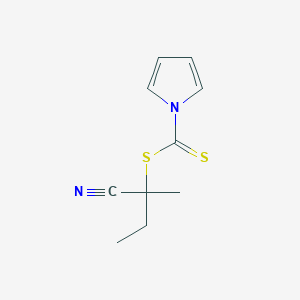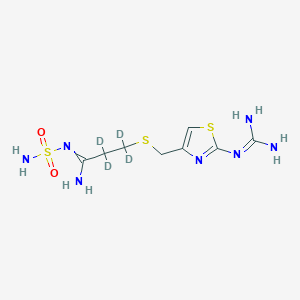
Triphenyl(p-carboxyphenyl)phosphonium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(p-carboxyphenyl)phosphonium Chloride is an organophosphorus compound with a unique molecular structure. It is a white to off-white solid with a molecular weight of 418.86 g/mol and a melting point above 140°C . This compound is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Triphenyl(p-carboxyphenyl)phosphonium Chloride typically involves the reaction of triphenylphosphine with p-carboxyphenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified through recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Triphenyl(p-carboxyphenyl)phosphonium Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Applications De Recherche Scientifique
Triphenyl(p-carboxyphenyl)phosphonium Chloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triphenyl(p-carboxyphenyl)phosphonium Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable phosphonium salts, which are key intermediates in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Triphenyl(p-carboxyphenyl)phosphonium Chloride can be compared with other similar compounds such as:
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide, used in various chemical reactions. The uniqueness of this compound lies in its carboxyphenyl group, which imparts distinct reactivity and applications compared to other triphenylphosphine derivatives.
Propriétés
Formule moléculaire |
C25H20ClO2P |
|---|---|
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
(4-carboxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H19O2P.ClH/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
Clé InChI |
DTOWHLAMWSWRIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)


![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)

